(2-(3-Bromophenyl)benzo[d]oxazol-5-yl)methanol
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Overview
Description
(2-(3-Bromophenyl)benzo[d]oxazol-5-yl)methanol is a chemical compound with the molecular formula C14H10BrNO2 and a molecular weight of 304.14 g/mol . This compound belongs to the class of benzoxazole derivatives, which are known for their diverse biological activities and applications in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-(3-Bromophenyl)benzo[d]oxazol-5-yl)methanol typically involves the reaction of 3-bromophenylboronic acid with 2-formylbenzo[d]oxazole in the presence of a palladium catalyst. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, and requires a base like potassium carbonate. The reaction mixture is heated to reflux for several hours to ensure complete conversion .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to maximize yield and purity. The product is then purified using techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
(2-(3-Bromophenyl)benzo[d]oxazol-5-yl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The bromine atom can be reduced to form the corresponding phenyl derivative.
Substitution: The bromine atom can be substituted with other functional groups, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or thiourea (NH2CSNH2).
Major Products Formed
Oxidation: Formation of (2-(3-Bromophenyl)benzo[d]oxazol-5-yl)aldehyde or (2-(3-Bromophenyl)benzo[d]oxazol-5-yl)carboxylic acid.
Reduction: Formation of (2-phenyl)benzo[d]oxazol-5-yl)methanol.
Substitution: Formation of various substituted benzoxazole derivatives.
Scientific Research Applications
(2-(3-Bromophenyl)benzo[d]oxazol-5-yl)methanol has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Industry: Utilized in the development of new materials with specific properties, such as polymers and dyes.
Mechanism of Action
The mechanism of action of (2-(3-Bromophenyl)benzo[d]oxazol-5-yl)methanol involves its interaction with specific molecular targets and pathways. The compound’s biological activity is attributed to its ability to bind to and inhibit the function of certain enzymes or receptors. For example, its antimicrobial activity may result from the inhibition of bacterial enzymes, while its anticancer activity may involve the disruption of cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-3-ethylbenzoxazolium tetrafluoroborate
- (2-Amino-1,3-oxazol-5-yl)-(3-bromophenyl)methanone
- 5-(3-Chlorophenyl)oxazol-4-yl)methanol
Uniqueness
(2-(3-Bromophenyl)benzo[d]oxazol-5-yl)methanol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the bromine atom and the hydroxyl group on the benzoxazole ring enhances its reactivity and potential for further functionalization .
Properties
Molecular Formula |
C14H10BrNO2 |
---|---|
Molecular Weight |
304.14 g/mol |
IUPAC Name |
[2-(3-bromophenyl)-1,3-benzoxazol-5-yl]methanol |
InChI |
InChI=1S/C14H10BrNO2/c15-11-3-1-2-10(7-11)14-16-12-6-9(8-17)4-5-13(12)18-14/h1-7,17H,8H2 |
InChI Key |
JDCVSQZTUZZAAC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)Br)C2=NC3=C(O2)C=CC(=C3)CO |
Origin of Product |
United States |
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